molecular formula C46H54N4O10 B14097880 methyl (13R,15S,16R,18R)-13-[(1S,9R,11R,12S,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

methyl (13R,15S,16R,18R)-13-[(1S,9R,11R,12S,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

Cat. No.: B14097880
M. Wt: 822.9 g/mol
InChI Key: GLDSBTCHEGZWCV-KXYQAOMOSA-N
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Description

The compound “methyl (13R,15S,16R,18R)-13-[(1S,9R,11R,12S,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a highly complex organic molecule. It features multiple chiral centers, various functional groups, and a unique pentacyclic structure. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and challenging synthetic routes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of its pentacyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Typical synthetic routes might include:

    Cyclization reactions: to form the pentacyclic structure.

    Functional group transformations: such as oxidation, reduction, and esterification.

    Stereoselective synthesis: to control the configuration of chiral centers.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation and reduction: reactions to modify its functional groups.

    Substitution reactions: to replace specific atoms or groups.

    Hydrolysis: to break ester bonds.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: like potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Acids and bases: for hydrolysis and esterification reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of the formyl group might yield a carboxylic acid, while reduction of the ester groups could produce alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Medicinal chemistry: Potential as a drug candidate due to its complex structure and multiple functional groups.

    Biological studies: Investigation of its biological activity and interactions with biomolecules.

    Organic synthesis: Use as a model compound for developing new synthetic methodologies.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. Potential mechanisms might include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with nucleic acids: to affect gene expression.

    Disrupting cellular processes: through its unique structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:

    Alkaloids: Naturally occurring compounds with diverse biological activities.

    Terpenoids: Compounds with complex structures and various biological functions.

    Polyketides: A class of secondary metabolites with intricate structures.

Uniqueness

The uniqueness of this compound lies in its specific configuration, functional groups, and pentacyclic structure, which differentiate it from other similar molecules.

Properties

Molecular Formula

C46H54N4O10

Molecular Weight

822.9 g/mol

IUPAC Name

methyl (13R,15S,16R,18R)-13-[(1S,9R,11R,12S,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42-,43+,44-,45+,46?/m0/s1

InChI Key

GLDSBTCHEGZWCV-KXYQAOMOSA-N

Isomeric SMILES

CC[C@@]12CN3CCC4=C([C@@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@@]78CCN9[C@H]7[C@](C=CC9)([C@H](C([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41

Origin of Product

United States

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